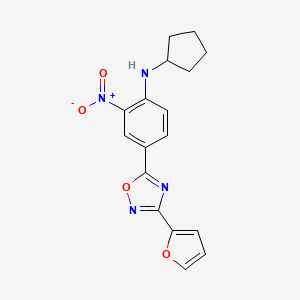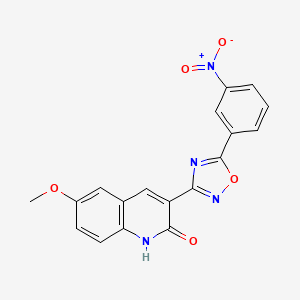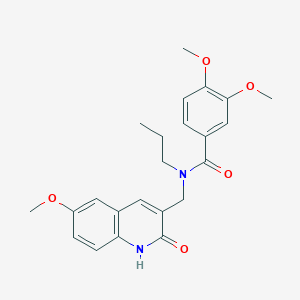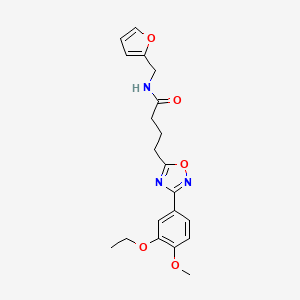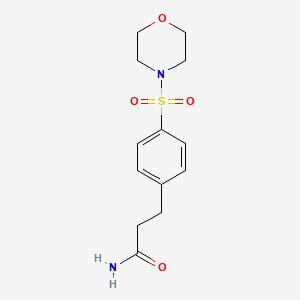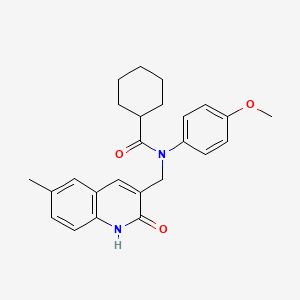
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It also induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. Furthermore, it reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It also has antioxidant properties and can reduce oxidative stress in the body. However, further studies are needed to fully understand its effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the need for further studies to fully understand its effects on the human body and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide. One direction is to study its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate its potential for use in combination therapy with other drugs. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the human body.
Métodos De Síntesis
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide involves the reaction of 2-chlorobenzohydrazide with furfural in the presence of acetic acid, followed by the reaction of the resulting product with 2-amino-5-chlorobenzophenone in the presence of phosphorus oxychloride. The final product is obtained by reacting the intermediate with furan-2-ylmethylamine in the presence of triethylamine.
Aplicaciones Científicas De Investigación
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-17-10-4-3-9-16(17)18-23-20(27-24-18)15-8-2-1-7-14(15)19(25)22-12-13-6-5-11-26-13/h1-11H,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRDQPJUCPETEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
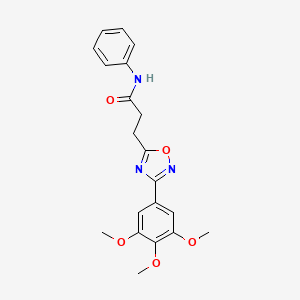
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
